2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one typically involves the bromination of thiophene followed by the introduction of an amino group and an ethanone moiety. One common method involves the reaction of 4-bromothiophene with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-bromophenyl)ethan-1-ol: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one: This is a positional isomer with the bromine atom at a different position on the thiophene ring.
Uniqueness
2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one is unique due to the presence of both an amino group and a bromine atom on the thiophene ring
Properties
Molecular Formula |
C6H6BrNOS |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-1-(4-bromothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c7-5-3-10-2-4(5)6(9)1-8/h2-3H,1,8H2 |
InChI Key |
YCDLSSBGRGTQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.